molecular formula C8H15NO2 B1595680 Methyl 3-(pyrrolidin-1-yl)propanoate CAS No. 22041-21-0

Methyl 3-(pyrrolidin-1-yl)propanoate

Cat. No.: B1595680
CAS No.: 22041-21-0
M. Wt: 157.21 g/mol
InChI Key: JHYKOXJKJHTKTE-UHFFFAOYSA-N
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Description

Methyl 3-(pyrrolidin-1-yl)propanoate is an organic compound with the molecular formula C8H15NO2. It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanoate ester group.

Scientific Research Applications

Methyl 3-(pyrrolidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Methyl 3-(pyrrolidin-1-yl)propanoate is considered hazardous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Methyl 3-(pyrrolidin-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with esterases, which hydrolyze the ester bond in the compound, leading to the formation of 3-(pyrrolidin-1-yl)propanoic acid and methanol . This hydrolysis reaction is crucial for the compound’s metabolism and subsequent biological effects. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular behavior. Additionally, this compound can alter gene expression patterns, resulting in the upregulation or downregulation of target genes . These effects can have significant implications for cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For example, this compound may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound may result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell behavior . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis . These findings highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by esterases, which hydrolyze the ester bond to produce 3-(pyrrolidin-1-yl)propanoic acid and methanol . This reaction is a key step in the compound’s metabolism and is essential for its biological activity . Additionally, this compound can interact with other enzymes and cofactors involved in metabolic processes, influencing the overall metabolic flux and levels of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of the compound within tissues can also influence its accumulation and overall biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization to the nucleus can impact gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(pyrrolidin-1-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with methyl acrylate. The reaction typically occurs under mild conditions and can be catalyzed by a base such as sodium hydride or potassium carbonate. The reaction proceeds via a Michael addition mechanism, where the nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbon of the acrylate, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Mechanism of Action

The mechanism of action of methyl 3-(pyrrolidin-1-yl)propanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and specificity of the compound. The ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Methyl 3-(pyrrolidin-1-yl)propanoate can be compared with other similar compounds, such as:

    Methyl 3-(piperidin-1-yl)propanoate: This compound features a piperidine ring instead of a pyrrolidine ring, which can affect its chemical reactivity and biological activity.

    Ethyl 3-(pyrrolidin-1-yl)propanoate: The ethyl ester variant may have different solubility and reactivity compared to the methyl ester.

    Methyl 3-(morpholin-1-yl)propanoate: The presence of a morpholine ring introduces additional oxygen, which can influence the compound’s properties and interactions.

Each of these compounds has unique structural features that can impact their chemical behavior and applications, highlighting the versatility and specificity of this compound in various contexts.

Properties

IUPAC Name

methyl 3-pyrrolidin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYKOXJKJHTKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176516
Record name Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22041-21-0
Record name Methyl 1-pyrrolidinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22041-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(pyrrolidin-1-yl)propanoate
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Synthesis routes and methods

Procedure details

Pyrrolidine, 71.1 g, was added to 86.1 g of methyl acrylate at 20° C. and reacted for 24 hours. Purification by vacuum distillation yielded 149 g of methyl 3-(1-pyrrolidinyl)propionate, designated [B-17] (boiling point: 74° C./800 Pa, yield: 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
86.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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